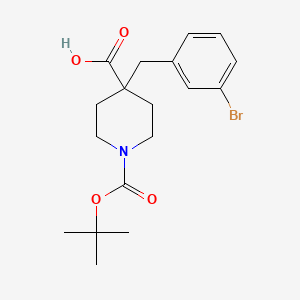
3-methoxy-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide is a heterocyclic compound that features a pyrazole and pyrimidine ring system. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling with a benzamide moiety. Common synthetic routes include:
Cyclocondensation Reactions: This involves the reaction of hydrazine derivatives with diketones or ketoesters to form the pyrazole ring.
Nucleophilic Addition-Elimination Reactions: These reactions are used to introduce the pyrimidine ring by reacting appropriate precursors under controlled conditions.
Coupling Reactions: The final step involves coupling the pyrazole-pyrimidine intermediate with a benzamide derivative under conditions that promote amide bond formation.
Analyse Chemischer Reaktionen
3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrazole or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide has been explored for various scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of other heterocyclic compounds with potential biological activities.
Biology: The compound has been studied for its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Research has focused on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.
Vergleich Mit ähnlichen Verbindungen
3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide can be compared with other pyrazole and pyrimidine derivatives:
Pyrazole Derivatives: Compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide have shown similar biological activities.
Pyrimidine Derivatives: Compounds such as hydrazine-coupled pyrazole derivatives have been studied for their antileishmanial and antimalarial activities.
The uniqueness of 3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide lies in its combined pyrazole-pyrimidine structure, which provides a versatile platform for further chemical modifications and biological evaluations.
Eigenschaften
Molekularformel |
C15H13N5O3 |
|---|---|
Molekulargewicht |
311.30 g/mol |
IUPAC-Name |
3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O3/c1-23-11-5-2-4-10(8-11)13(21)18-12-9-16-15(19-14(12)22)20-7-3-6-17-20/h2-9H,1H3,(H,18,21)(H,16,19,22) |
InChI-Schlüssel |
DITKEFZOOAMKQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CN=C(NC2=O)N3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



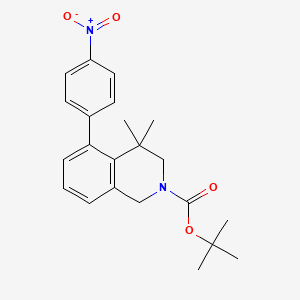
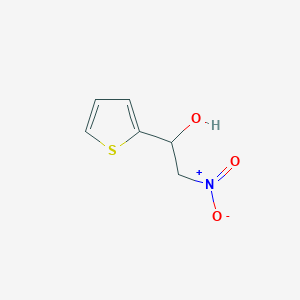
![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
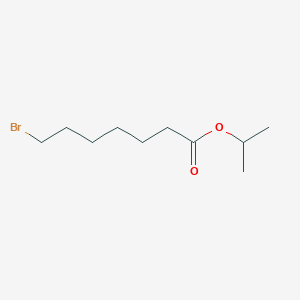
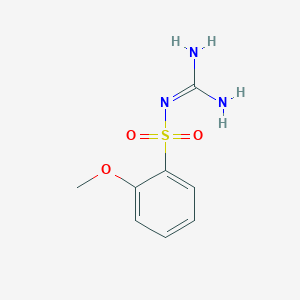
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate](/img/structure/B13880942.png)
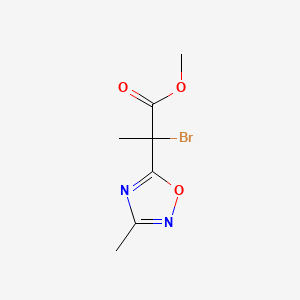
![Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate](/img/structure/B13880945.png)
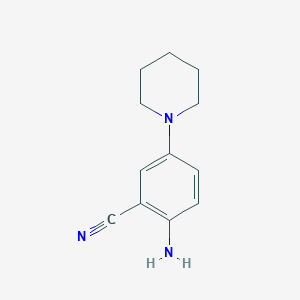
![Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13880949.png)

![4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B13880962.png)
